2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-propan-2-ylbenzimidazol-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-7(2)14-9-6-4-3-5-8(9)12-10(14)13-11/h3-7H,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQDNDOAQJCNLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
- Solvent : Ethanol or methanol (polar protic solvents enhance nucleophilicity of hydrazine).
- Temperature : 70–80°C (reflux).
- Time : 6–16 hours.
- Catalyst : Acetic acid (optional, accelerates reaction).
Mechanism :
Hydrazine acts as a nucleophile, displacing the chlorine atom via an $$ \text{S}_\text{N} \text{Ar} $$ mechanism. The electron-withdrawing effect of the benzimidazole ring activates the C2 position for substitution.
Procedure :
- Dissolve 2-chloro-1-isopropyl-1H-benzimidazole (1 eq) in ethanol.
- Add hydrazine hydrate (1.2 eq) and reflux for 6–12 hours.
- Cool, filter, and recrystallize from ethanol/water.
Alternative Pathways via Cyclization Reactions
While less common, cyclization strategies using N-isopropylethylenediamine and substituted carboxylic acids have been explored.
Example Workflow:
- React N-isopropylethylenediamine with acetic acid to form an imidazoline intermediate.
- Dehydrogenate the intermediate using a nickel-copper-chromium catalyst at 160–300°C.
- Introduce hydrazine post-cyclization to functionalize the C2 position.
Challenges :
- Lower yields (~50%) compared to nucleophilic substitution.
- Requires high-temperature catalysis, increasing operational complexity.
Optimization and Scalability Considerations
Table 1: Comparative Analysis of Synthesis Methods
| Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Ethanol | 78 | 6–12 | 60–85 | >95 |
| Cyclization | Toluene | 200 | 5–7 | 45–50 | 85–90 |
Key Observations :
- Solvent Polarity : Ethanol improves hydrazine solubility and reaction homogeneity.
- Catalyst Use : Acetic acid reduces reaction time by 30%.
- Scalability : Nucleophilic substitution is preferred for industrial-scale synthesis due to milder conditions.
Analytical Characterization
The compound is validated using spectroscopic and chromatographic techniques:
Table 2: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| $$ ^1 \text{H NMR} $$ (DMSO-$$ d_6 $$) | δ 1.35 (d, 6H, $$ \text{CH}(\text{CH}3)2 $$), 3.49 (m, 1H, $$ \text{CH}(\text{CH}3)2 $$), 6.90–7.31 (m, 4H, Ar-H), 12.49 (s, 2H, $$ \text{NH}_2 $$) |
| IR (KBr) | 3452 cm$$ ^{-1} $$ (N–H), 1614 cm$$ ^{-1} $$ (C=N), 1576 cm$$ ^{-1} $$ (C=C) |
| HRMS | $$ m/z $$ 190.25 (calcd for $$ \text{C}{10}\text{H}{14}\text{N}_4 $$) |
Purity Assessment :
- HPLC with C18 column: >95% purity (methanol/water = 70:30).
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one,1,3-dihydro-1-(1-methylethyl)-,hydrazone(9CI) can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Nitro and halogenated benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Overview of Antimicrobial Properties
The compound has shown promising results in various studies regarding its antimicrobial efficacy. Research indicates that 2-hydrazinyl-1-isopropyl-1H-benzo[d]imidazole derivatives exhibit substantial activity against both Gram-positive and Gram-negative bacteria.
Case Studies and Findings
- Bacterial Inhibition : A study reported that derivatives of benzimidazole, including this compound, displayed significant inhibition against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for effective compounds were found to be less than 10 µg/mL, indicating strong antibacterial potential .
- Fungal Activity : The compound also demonstrated antifungal properties against strains such as Candida albicans and Aspergillus niger. In vitro tests revealed MIC values ranging from 64 to 512 µg/mL, suggesting moderate antifungal activity .
- Molecular Docking Studies : Molecular docking studies have been employed to elucidate the mechanism of action of these compounds, revealing their ability to bind effectively to bacterial enzymes and receptors, which is critical for their antimicrobial action .
Anticancer Properties
Mechanism of Action
The anticancer potential of this compound has been explored through various studies. The compound has been noted for its ability to inhibit cell proliferation in cancer cell lines.
Research Insights
- Cell Line Studies : In vitro studies involving the MDA-MB-231 breast cancer cell line showed that certain derivatives exhibited significant antiproliferative activity with IC50 values as low as 16.38 µM. This indicates a potent effect on cancer cell survival and proliferation .
- Comparative Analysis : Compared to standard chemotherapeutic agents, the benzimidazole derivatives demonstrated comparable or superior activity against various cancer cell lines, highlighting their potential as alternative therapeutic agents .
Summary of Applications
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one,1,3-dihydro-1-(1-methylethyl)-,hydrazone(9CI) involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the benzimidazole core can interact with DNA and proteins, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Key Observations :
- The hydrazinyl group in the target compound confers nucleophilicity and hydrogen-bonding capacity, distinguishing it from halogenated (e.g., chloro) or alkylated (e.g., methyl) analogs .
Role of Hydrazine in Functionalization
Hydrazine hydrate is critical for introducing the hydrazinyl group, enabling subsequent condensation with aldehydes/ketones to form hydrazone derivatives (e.g., anticonvulsant agents in ). This contrasts with chloro or methyl analogs, which require halogenation or alkylation reagents .
Anticonvulsant Activity ()
2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole derivatives exhibit anticonvulsant properties due to hydrazone formation, which enhances binding to γ-aminobutyric acid (GABA) receptors. Comparatively:
- Chloro Analogs : Primarily serve as synthetic intermediates rather than bioactive agents .
- Benzyl/Methyl Derivatives : Demonstrate antimicrobial activity but lack specificity for neurological targets .
Antimicrobial Potential ()
While the target compound’s hydrazinyl group may confer moderate antimicrobial activity, analogs like 1-benzyl-2-methyl-1H-benzo[d]imidazole show superior efficacy against Gram-positive bacteria, attributed to lipophilic substituents enhancing membrane penetration .
Physicochemical Properties
Solubility and Stability
- Isopropyl Substituent : Introduces steric hindrance, possibly stabilizing the compound against enzymatic degradation .
Spectroscopic Characterization
- IR/NMR: The hydrazinyl group in the target compound shows characteristic N-H stretches at 3464–3024 cm⁻¹ (IR) and δ10.93 ppm (¹H-NMR), absent in non-hydrazine analogs .
Biological Activity
2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Structural Overview
The compound features a benzimidazole core, which is known for its bioactive properties. The hydrazinyl group and the isopropyl substituent enhance its pharmacological potential by influencing lipophilicity and reactivity with biological targets.
- Enzyme Interaction : this compound is believed to interact with various enzymes, potentially inhibiting their activity. This interaction can modulate important biochemical pathways, including those involved in cell signaling and metabolism .
- Cellular Effects : The compound has shown promise in inducing apoptosis in cancer cells by disrupting mitochondrial functions and activating caspase pathways. Additionally, it may enhance antioxidant defenses in normal cells, suggesting a dual role in both cancer treatment and cellular protection .
- Molecular Docking Studies : Computational analyses indicate that this compound can effectively bind to key targets such as proteases and kinases, which are critical in cancer progression and inflammation .
Antimicrobial Activity
Table 1 summarizes the antimicrobial activity of this compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 1 µg/mL |
| Escherichia coli | 4 µg/mL |
| Candida albicans | 8 µg/mL |
| Mycobacterium smegmatis | 3 µg/mL |
These results indicate significant antimicrobial potential, particularly against gram-positive bacteria and fungi .
Anticancer Activity
The anticancer properties of the compound have been evaluated through various studies. Notable findings include:
- Cell Lines Tested : The compound exhibited potent activity against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer).
- IC50 Values : The IC50 values ranged from 10 to 30 µM across different cell lines, indicating a promising therapeutic index .
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties:
- Mechanism : It appears to inhibit the activation of transcription factors such as NF-κB, which plays a central role in inflammatory responses.
- Experimental Evidence : In vitro studies have demonstrated reduced levels of pro-inflammatory cytokines upon treatment with this compound .
Case Studies
A series of studies have highlighted the efficacy of this compound:
- Combination Therapy : In a study combining this compound with temozolomide, enhanced growth inhibition was observed in tumor cells compared to temozolomide alone. This suggests potential for use in combination therapies .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates and improved survival compared to control groups, supporting its potential as an anticancer agent .
Q & A
Q. Key characterization techniques :
- IR spectroscopy : Confirm N-H (3464 cm⁻¹) and hydrazinyl (3024 cm⁻¹) stretches .
- ¹H-NMR : Peaks at δ 12.31 (S-H) and δ 10.93 (N-H) in intermediates .
Advanced: How can molecular docking studies optimize the biological activity of this compound?
Answer:
Molecular docking against target proteins (e.g., EGFR) can predict binding affinities and guide structural modifications:
- Docking workflow :
- Protein preparation : Retrieve EGFR structure (PDB ID: 1M17) and optimize hydrogen bonding networks.
- Ligand preparation : Generate 3D conformers of 2-hydrazinyl derivatives using tools like AutoDock Vina.
- Binding site analysis : Identify key residues (e.g., Lys745, Met793) for hydrogen bonding and hydrophobic interactions .
- Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values from cytotoxicity assays .
Basic: What spectroscopic methods confirm the structure of this compound?
Answer:
A multi-technique approach is essential:
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 231.1) confirm molecular weight .
- ¹³C-NMR : Aromatic carbons (δ 130–150 ppm) and imidazole ring carbons (δ 151.93 ppm) .
- Elemental analysis : Carbon and nitrogen percentages within ±0.4% of theoretical values .
Advanced: What in-silico ADMET models predict the pharmacokinetics of this compound?
Answer:
Use computational tools to evaluate:
- Absorption : Predict Caco-2 permeability (>5 × 10⁻⁶ cm/s) and intestinal absorption (>80%) using SwissADME .
- Toxicity : Assess Ames test mutagenicity and hERG inhibition risks via ProTox-II .
- Metabolism : Identify CYP3A4/2D6 interactions using molecular dynamics simulations .
Example data : LogP = 1.8 (optimal for blood-brain barrier penetration) .
Structural Analysis: How does X-ray crystallography elucidate the conformation of this compound?
Answer:
Single-crystal X-ray diffraction reveals:
- Planarity : Benzimidazole and substituent rings show dihedral angles (e.g., 61.73° for imidazole-phenyl interactions) .
- Hydrogen bonding : Hydrazinyl groups form N–H···O/N interactions (bond lengths ~2.8–3.0 Å), stabilizing crystal packing .
- Thermal stability : TGA shows decomposition >250°C, correlating with robust crystal lattice interactions .
Advanced: How do substituents affect the anticonvulsant activity of 2-hydrazinyl derivatives?
Answer:
Structure-activity relationship (SAR) studies indicate:
- Electron-withdrawing groups (e.g., -Cl at R₄): Enhance GABA receptor binding (IC₅₀ = 12 µM vs. 28 µM for -H) .
- Bulkier substituents (e.g., isopropyl): Improve blood-brain barrier penetration (LogBB = 0.5 vs. 0.2 for methyl) .
- Hydrazine carboxamide derivatives : Show 75% seizure inhibition in murine models at 30 mg/kg .
Mechanism: What catalytic mechanisms are involved in SiO₂-mediated synthesis of benzimidazoles?
Answer:
Nano-SiO₂ acts as a Lewis acid catalyst:
Activation : SiO₂ surface silanol groups activate carbonyl intermediates via hydrogen bonding.
Cyclization : Facilitates imine formation between o-phenylenediamine and aldehydes (TOF = 45 h⁻¹) .
Reusability : Retains >90% activity after 5 cycles due to stable mesoporous structure .
Data Contradictions: How to resolve discrepancies in reported biological activities?
Answer:
Address variability via:
- Standardized assays : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and endpoint measurements (e.g., MTT vs. SRB) .
- Structural validation : Confirm compound purity (>95% by HPLC) to exclude byproduct interference .
- Meta-analysis : Compare IC₅₀ values across studies (e.g., 8 µM vs. 15 µM) to identify outliers due to solvent effects (DMSO vs. EtOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
